(4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine
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Overview
Description
(4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine: is an organic compound that features a naphthylamine core substituted with a thiazolyl group and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Ethylphenyl Group: The ethylphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the ethylphenyl group reacts with a halogenated thiazole.
Attachment to Naphthylamine: The final step involves the coupling of the thiazolyl-ethylphenyl intermediate with 1-naphthylamine through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thiazole ring or the nitro groups if present.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthylamine core can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives and amines.
Substitution: Halogenated, nitrated, and sulfonated naphthylamine derivatives.
Scientific Research Applications
(4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and naphthylamine core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methylphenyl)(2,5-thiazolyl))-1-naphthylamine: Similar structure with a methyl group instead of an ethyl group.
(4-(4-Chlorophenyl)(2,5-thiazolyl))-1-naphthylamine: Contains a chlorophenyl group instead of an ethylphenyl group.
(4-(4-Bromophenyl)(2,5-thiazolyl))-1-naphthylamine: Features a bromophenyl group in place of the ethylphenyl group.
Uniqueness
- The presence of the ethyl group in (4-(4-Ethylphenyl)(2,5-thiazolyl))-1-naphthylamine can influence its physical and chemical properties, such as solubility and reactivity, making it distinct from its methyl, chloro, and bromo analogs.
Properties
IUPAC Name |
4-(4-ethylphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S/c1-2-15-10-12-17(13-11-15)20-14-24-21(23-20)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAZKWBGWHXZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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